molecular formula C12H21NO5 B1383505 Tert-butyl 3-(acetoxymethyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 1824488-86-9

Tert-butyl 3-(acetoxymethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B1383505
CAS No.: 1824488-86-9
M. Wt: 259.3 g/mol
InChI Key: JWFGCDQXXPBXRH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(acetoxymethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, an acetoxymethyl group, and a hydroxyl group attached to the pyrrolidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(acetoxymethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino alcohols or the reduction of pyrrolidinones.

    Introduction of the Acetoxymethyl Group: The acetoxymethyl group can be introduced via an alkylation reaction using an appropriate acetoxymethylating agent.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through selective oxidation or hydrolysis reactions.

    Formation of the Tert-butyl Ester: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance efficiency and yield. The use of flow microreactors has been reported to improve the synthesis of tertiary butyl esters by providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(acetoxymethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-(acetoxymethyl)-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(acetoxymethyl)-4-hydroxypyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity through binding to the active site or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(4-hydroxy-4-phenylpiperidin-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
  • Methyl 2-(oxetan-3-ylidene)acetate

Uniqueness

Tert-butyl 3-(acetoxymethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group provides steric hindrance, influencing the compound’s stability and reactivity. Additionally, the acetoxymethyl and hydroxyl groups offer sites for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 3-(acetyloxymethyl)-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-8(14)17-7-9-5-13(6-10(9)15)11(16)18-12(2,3)4/h9-10,15H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFGCDQXXPBXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CN(CC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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